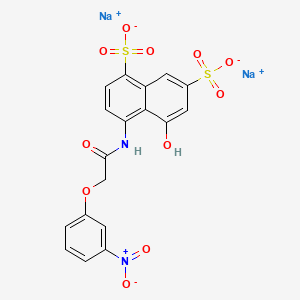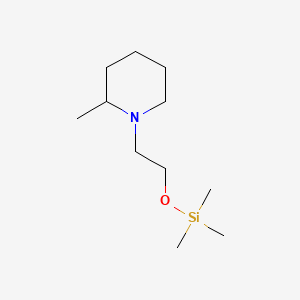
2-Methyl-1-(2-((trimethylsilyl)oxy)ethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(2-((trimethylsilyl)oxy)ethyl)piperidine is an organic compound with the molecular formula C11H25NOSi It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a trimethylsilyl group, which is often used as a protecting group in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-((trimethylsilyl)oxy)ethyl)piperidine typically involves the reaction of 2-methylpiperidine with 2-(trimethylsilyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity of the product, as well as implementing appropriate purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(2-((trimethylsilyl)oxy)ethyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-1-(2-((trimethylsilyl)oxy)ethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(2-((trimethylsilyl)oxy)ethyl)piperidine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other positions, facilitating the synthesis of complex molecules. The piperidine ring can interact with various biological targets, including enzymes and receptors, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trimethylsilyl)ethanol: A related compound used as a protecting reagent for carboxyl and phosphate groups.
2-Methylpiperidine: The parent compound of 2-Methyl-1-(2-((trimethylsilyl)oxy)ethyl)piperidine, used in various chemical syntheses.
Trimethylsilyl chloride: A commonly used reagent for introducing the trimethylsilyl group into organic molecules.
Uniqueness
This compound is unique due to the presence of both the piperidine ring and the trimethylsilyl group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Número CAS |
118161-84-5 |
|---|---|
Fórmula molecular |
C11H25NOSi |
Peso molecular |
215.41 g/mol |
Nombre IUPAC |
trimethyl-[2-(2-methylpiperidin-1-yl)ethoxy]silane |
InChI |
InChI=1S/C11H25NOSi/c1-11-7-5-6-8-12(11)9-10-13-14(2,3)4/h11H,5-10H2,1-4H3 |
Clave InChI |
DJJRLKBXFZWSFR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1CCO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



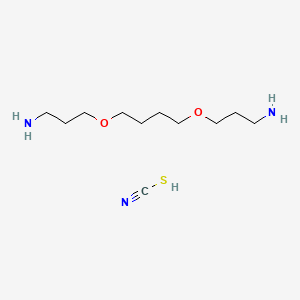
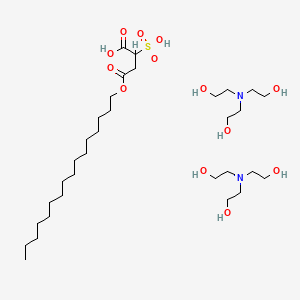
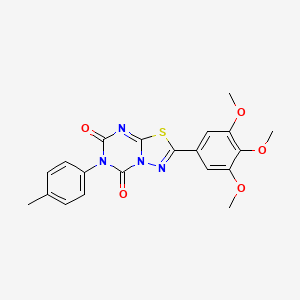
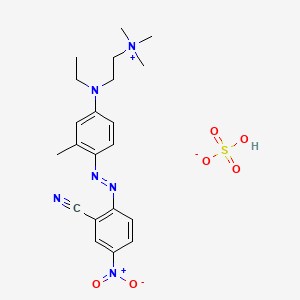

![Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate](/img/structure/B15183330.png)



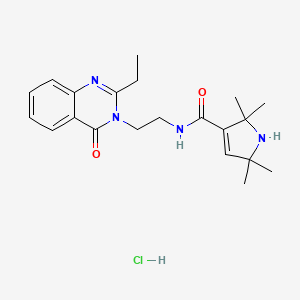
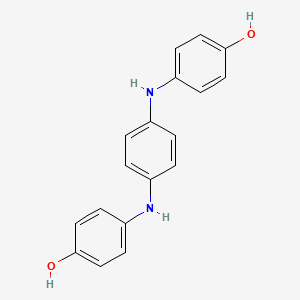
![1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B15183369.png)
